molecular formula C28H36O6 B1669179 Clinofibrate CAS No. 30299-08-2

Clinofibrate

Cat. No. B1669179
CAS RN: 30299-08-2
M. Wt: 468.6 g/mol
InChI Key: BMOVQUBVGICXQN-UHFFFAOYSA-N
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Description

Clinofibrate (INN) (trade name Lipoclin) is a fibrate drug and a derivative of Bisphenol Z . It is sold and marketed in Japan .


Molecular Structure Analysis

Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 . The structure determination of Clinofibrate photoproducts was performed by means of ESI-LC/MS/MS analysis .


Chemical Reactions Analysis

Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct of Clinofibrate was 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid . The photodegradation pathway was estimated through the structure determination of Clinofibrate photoproducts .


Physical And Chemical Properties Analysis

Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 .

Scientific Research Applications

Hypolipidemic Agent

Clinofibrate is a fibrate and a derivative of Bisphenol Z . It is used as a hypolipidemic agent, which means it helps to reduce the levels of lipids (fats) in the blood . This makes it useful in the treatment of conditions like hyperlipidemia, where there is an abnormally high concentration of fats or lipids in the blood .

Photodegradation Studies

Clinofibrate has been studied for its photodegradation properties . When exposed to ultraviolet light in aqueous media, Clinofibrate gradually photodegrades, generating several photoproducts . This property is significant for understanding the stability of the drug under different conditions, such as exposure to light .

Structure Determination of Photoproducts

The photoproducts generated by the photodegradation of Clinofibrate have been analyzed and their structures determined . The main photoproduct of Clinofibrate photodegradation is 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid . Other photoproducts are generated through various photochemical reactions .

Evaluation of Biological Activities of Photoproducts

The photoproducts of Clinofibrate are of interest for further research focused on the evaluation of their biological activities . Understanding the biological activities of these photoproducts could provide insights into the effects of Clinofibrate and its photoproducts in the body .

Photostability Studies

Studies have been conducted to evaluate the photostability of Clinofibrate in commercial tablets and changed formulations . These studies are crucial for ensuring the quality and efficacy of the drug in different storage conditions and formulations .

Photostabilization Research

Research is also being conducted on the photostabilization of Clinofibrate . Photostabilization refers to the process of improving the stability of a substance when exposed to light. This is particularly important for drugs like Clinofibrate, which can degrade upon exposure to light .

Safety And Hazards

The safety and hazards of Clinofibrate are not explicitly mentioned in the search results. It’s recommended to refer to the Safety Data Sheet for Clinofibrate for detailed information .

Future Directions

The future research on Clinofibrate could focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .

properties

IUPAC Name

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVQUBVGICXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046638
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clinofibrate

CAS RN

30299-08-2
Record name Clinofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30299-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinofibrate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-146
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Clinofibrate?

A1: Clinofibrate exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]

Q2: How does Clinofibrate affect lipid metabolism in the arterial wall?

A2: Clinofibrate increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, Clinofibrate elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []

Q3: Does Clinofibrate influence ethanol metabolism?

A3: Yes, studies in rats demonstrate that both Simfibrate and Clinofibrate, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []

Q4: What is the molecular formula and weight of Clinofibrate?

A4: The molecular formula of Clinofibrate is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]

Q5: Are there any notable structural features of Clinofibrate?

A5: Clinofibrate is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []

Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of Clinofibrate?

A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of Clinofibrate. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.

Q7: How does the structure of Clinofibrate compare to other fibrates, and how do these structural differences affect their activities?

A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] Clinofibrate, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []

Q8: Is there information available on the stability of Clinofibrate and strategies to enhance its formulation?

A8: The provided research papers primarily focus on the pharmacological aspects of Clinofibrate and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

Q9: Are there specific SHE regulations pertaining to Clinofibrate mentioned in the provided research?

A9: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate, with limited information regarding specific SHE regulations related to its production, handling, or disposal.

Q10: How is Clinofibrate metabolized and excreted?

A10: Clinofibrate is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged Clinofibrate. []

Q11: What are the effects of Clinofibrate on serum lipids and lipoproteins?

A12: Clinofibrate effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]

Q12: Does Clinofibrate affect plasma fibrinogen levels?

A13: Studies in rats fed a high-fructose diet show that Clinofibrate administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []

Q13: Can Clinofibrate be used in combination with other lipid-lowering drugs?

A14: Yes, Clinofibrate has been studied in combination with other lipid-lowering agents. For instance, combining Clinofibrate with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining Clinofibrate with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []

Q14: Are there any animal models used to study the effects of Clinofibrate?

A15: Yes, several animal models have been employed to investigate the effects of Clinofibrate. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of Clinofibrate.

Q15: Has Clinofibrate been studied in the context of osteonecrosis?

A16: Yes, a study explored the effect of Clinofibrate on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that Clinofibrate reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []

Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to Clinofibrate in the provided research?

A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of Clinofibrate. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to Clinofibrate within these articles.

Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to Clinofibrate discussed in the research?

A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining Clinofibrate concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of Clinofibrate or its potential immunogenicity.

Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to Clinofibrate?

A19: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate. While one study mentions potential interactions of Clinofibrate with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.

Q19: What are some historical milestones and cross-disciplinary applications of Clinofibrate research?

A20: The development of Clinofibrate represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] Clinofibrate's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.

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